Fentrazamide

Description

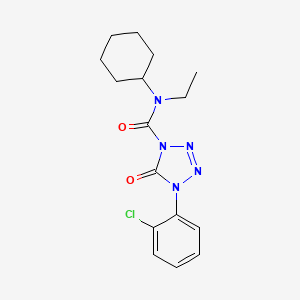

Herbicide; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-oxotetrazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN5O2/c1-2-20(12-8-4-3-5-9-12)15(23)22-16(24)21(18-19-22)14-11-7-6-10-13(14)17/h6-7,10-12H,2-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQPHQFNMLZJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)N2C(=O)N(N=N2)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057988 | |

| Record name | Fentrazamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158237-07-1 | |

| Record name | Fentrazamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158237-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fentrazamide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158237071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fentrazamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-oxo-4,5-dihydro-1H-tetrazole-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENTRAZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HHK5TA5DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fentrazamide's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fentrazamide is a selective, post-emergence herbicide belonging to the tetrazolinone chemical class, primarily utilized for weed control in rice cultivation. Its core mechanism of action is the potent inhibition of very-long-chain fatty acid (VLCFA) synthesis. This disruption of lipid metabolism leads to a cascade of cellular failures, most notably the arrest of cell division, ultimately resulting in weed mortality. This technical guide provides a comprehensive overview of the biochemical pathways affected by fentrazamide, detailed experimental protocols for its study, and quantitative data on its herbicidal efficacy.

Primary Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

Fentrazamide's primary molecular target is the enzyme system responsible for the elongation of fatty acids beyond 18 carbons in length (VLCFAs). These VLCFAs are crucial components of various cellular structures, including the plasma membrane, cuticular waxes, and sphingolipids.

The inhibition of VLCFA synthesis disrupts the formation and integrity of these structures, leading to a cascade of downstream effects that culminate in plant death. While the precise binding site of fentrazamide on the VLCFA elongase complex has not been definitively elucidated in publicly available literature, it is understood to interfere with the condensation reaction, the first and rate-limiting step in the fatty acid elongation cycle.

The VLCFA Elongation Pathway and Fentrazamide's Point of Interference

The synthesis of VLCFAs occurs in the endoplasmic reticulum and involves a four-step enzymatic cycle. Fentrazamide disrupts this cycle, leading to a deficiency in essential lipids.

Downstream Effects: Disruption of Cell Division and Membrane Integrity

The inhibition of VLCFA synthesis by fentrazamide has profound consequences for cellular processes, most critically cell division (mitosis).

Impact on Cytokinesis

VLCFAs are essential for the proper formation of the cell plate during cytokinesis, the final stage of cell division where the cytoplasm is divided to form two daughter cells. A deficiency in VLCFAs disrupts the formation and stability of the phragmoplast and the subsequent development of the cell plate, leading to incomplete or failed cell division.

Alteration of Cytokinin Signaling

Recent research has unveiled a link between VLCFA synthesis in the epidermis and the regulation of cytokinin biosynthesis in the vasculature. By inhibiting VLCFA production, fentrazamide can indirectly lead to an overproduction of cytokinins, which are key regulators of cell division and differentiation. This hormonal imbalance disrupts the normal patterns of cell proliferation, contributing to the phytotoxic effects of the herbicide.

Quantitative Data on Herbicidal Efficacy

Fentrazamide demonstrates high efficacy against a range of problematic weeds in rice paddies. The following tables summarize available quantitative data on its performance.

| Weed Species | Application Rate (g a.i./ha) | Growth Stage at Application | Control Efficacy (%) | Persistence (Days) |

| Echinochloa crus-galli (Barnyardgrass) | 100-150 | 1.5-2.5 leaf-stage | >89.6[1] | 40[1] |

| Cyperus difformis (Smallflower umbrella sedge) | 100-150 | Not Specified | >89.6[1] | 40[1] |

| Monochoria vaginalis (Pickerelweed) | 100-150 | Not Specified | >89.6[1] | 40 |

| Leptochloa chinensis (Chinese sprangletop) | 100-150 | Not Specified | >89.6 | 40 |

| Lindernia procumbens | 100-150 | Not Specified | >89.6 | 40 |

Note: Efficacy can be influenced by environmental conditions, weed density, and application timing.

Experimental Protocols

The following protocols provide a framework for investigating the mechanism of action of fentrazamide.

In Vitro VLCFA Elongase Inhibition Assay

This assay is adapted from protocols used for structurally similar herbicides and is designed to quantify the inhibitory effect of fentrazamide on VLCFA elongation.

Methodology:

-

Microsome Isolation: Isolate microsomes from the shoots of young, actively growing target weed species (e.g., Echinochloa crus-galli).

-

Pre-incubation: Pre-incubate the microsomal fraction with varying concentrations of fentrazamide (and a vehicle control) in a suitable buffer.

-

Reaction Initiation: Initiate the elongation reaction by adding a reaction mixture containing [¹⁴C]-malonyl-CoA, an acyl-CoA starter substrate (e.g., C18:0-CoA), and necessary cofactors (NADPH and NADH).

-

Reaction Termination: After a defined incubation period, terminate the reaction.

-

Fatty Acid Extraction: Saponify the reaction mixture and extract the fatty acids.

-

Analysis: Quantify the incorporation of ¹⁴C into the VLCFA fraction using liquid scintillation counting or separate and quantify the radiolabeled fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

IC₅₀ Determination: Calculate the concentration of fentrazamide that inhibits VLCFA synthesis by 50% (IC₅₀) by plotting the percentage of inhibition against the logarithm of the fentrazamide concentration.

Plant Growth and Cell Division Analysis

This protocol outlines a method to observe the in vivo effects of fentrazamide on plant growth and cell division.

Methodology:

-

Plant Material and Treatment: Germinate seeds of a susceptible weed species (e.g., Echinochloa crus-galli) and a tolerant crop (e.g., rice) in a suitable growth medium. Apply different concentrations of fentrazamide to the growth medium or as a post-emergence spray.

-

Growth Measurement: At regular intervals, measure key growth parameters such as shoot length, root length, fresh weight, and dry weight.

-

Microscopic Analysis of Meristematic Tissues:

-

Excise the root tips and shoot apical meristems from both treated and control plants.

-

Fix, embed, and section the tissues for microscopic examination.

-

Stain the sections with a suitable stain (e.g., DAPI for nuclei) to visualize cell division stages.

-

Quantify the mitotic index (the ratio of cells in mitosis to the total number of cells) and observe any abnormalities in cell plate formation or chromosome segregation.

-

Conclusion

Fentrazamide's efficacy as a herbicide is rooted in its specific inhibition of very-long-chain fatty acid synthesis. This primary action triggers a cascade of secondary effects, including the disruption of cell membrane integrity and the arrest of cell division, which ultimately lead to the death of susceptible weeds. Further research to pinpoint the exact binding site on the VLCFA elongase complex and to fully delineate the signaling pathways connecting VLCFA inhibition to cell cycle control will provide deeper insights into its mode of action and may inform the development of future herbicidal technologies.

References

Fentrazamide: A Technical Guide to its Chemical Structure, Properties, and Herbicidal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fentrazamide is a tetrazolinone herbicide notable for its efficacy in controlling a range of problematic weeds in rice cultivation. Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for cell division and plant growth. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of fentrazamide. Detailed experimental protocols for the characterization of this compound are also presented, alongside visual representations of its mechanism of action and experimental workflows to facilitate a comprehensive understanding for research and development professionals.

Chemical Identity and Structure

Fentrazamide is chemically identified as 4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-oxotetrazole-1-carboxamide.[1] Its molecular structure consists of a central tetrazolinone ring substituted with a 2-chlorophenyl group, and an N-cyclohexyl-N-ethyl-carboxamide moiety.

Table 1: Chemical Identifiers of Fentrazamide

| Identifier | Value |

| IUPAC Name | 4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-oxotetrazole-1-carboxamide[1] |

| CAS Number | 158237-07-1[1] |

| Molecular Formula | C₁₆H₂₀ClN₅O₂[1] |

| Molecular Weight | 349.82 g/mol [1] |

| SMILES | CCN(C1CCCCC1)C(=O)N2C(=O)N(N=N2)C3=CC=CC=C3Cl |

| InChI | InChI=1S/C16H20ClN5O2/c1-2-20(12-8-4-3-5-9-12)15(23)22-16(24)21(18-19-22)14-11-7-6-10-13(14)17/h6-7,10-12H,2-5,8-9H2,1H3 |

Physicochemical Properties

Fentrazamide is a colorless crystalline solid. A summary of its key physical and chemical properties is provided in Table 2.

Table 2: Physicochemical Properties of Fentrazamide

| Property | Value |

| Melting Point | 79 °C |

| Boiling Point | 434.4 ± 47.0 °C (Predicted) |

| Density | 1.30 g/cm³ at 20 °C |

| Vapor Pressure | 5 x 10⁻¹⁰ hPa at 20 °C; 1 x 10⁻⁹ hPa at 25 °C |

| Solubility (at 20°C) | |

| in Water | 2.5 mg/L |

| in n-Heptane | 20 g/L |

| in 2-Propanol | 32 g/L |

| in Acetone | >250 g/L |

| in Xylene | >250 g/L |

| Log P (octanol/water) | 3.60 at 20 °C |

Herbicidal Mode of Action

Fentrazamide is a selective herbicide that acts by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are essential components of various cellular structures, including the cuticle, and are precursors for sphingolipids, which play a crucial role in membrane function and signal transduction. The inhibition of VLCFA synthesis disrupts these vital functions, ultimately leading to the cessation of cell division and plant death.

Experimental Protocols

The following sections outline generalized experimental methodologies for determining the key physicochemical and biological properties of fentrazamide.

Determination of Melting Point

The melting point of fentrazamide can be determined using the capillary method.

Protocol:

-

A small, finely powdered sample of fentrazamide is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Determination of Solubility

The shake-flask method is commonly employed to determine the solubility of fentrazamide in various solvents.

Protocol:

-

An excess amount of fentrazamide is added to a known volume of the solvent in a flask.

-

The flask is sealed and agitated at a constant temperature until equilibrium is reached.

-

The solution is then filtered to remove any undissolved solid.

-

The concentration of fentrazamide in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Determination of Octanol-Water Partition Coefficient (Log P)

The shake-flask method is also used to determine the Log P value.

Protocol:

-

A known amount of fentrazamide is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken until equilibrium is achieved, allowing for the partitioning of fentrazamide between the two phases.

-

The n-octanol and water layers are separated.

-

The concentration of fentrazamide in each phase is quantified by HPLC.

-

The Log P value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

Assay for Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongase

The inhibitory effect of fentrazamide on VLCFA elongase can be assessed using a cell-free microsomal assay.

Protocol:

-

Microsomes are isolated from a susceptible plant species (e.g., Echinochloa crus-galli).

-

The microsomal fraction is incubated with a radiolabeled precursor for VLCFA synthesis (e.g., [¹⁴C]malonyl-CoA) and a fatty acid substrate (e.g., arachidoyl-CoA).

-

Various concentrations of fentrazamide are added to the reaction mixtures.

-

The reaction is allowed to proceed for a defined period and then stopped.

-

The radiolabeled VLCFAs are extracted and quantified using liquid scintillation counting.

-

The concentration of fentrazamide that causes 50% inhibition of VLCFA synthesis (IC₅₀) is determined.

Plant Cell Division Assay

The effect of fentrazamide on cell division can be observed by treating root tips of a susceptible plant.

Protocol:

-

Seedlings of a susceptible plant (e.g., onion, Allium cepa) are grown hydroponically.

-

The roots are treated with various concentrations of fentrazamide.

-

After a specific treatment period, the root tips are excised, fixed, and stained with a chromosome-specific stain (e.g., acetocarmine).

-

The root tip squashes are observed under a microscope to determine the mitotic index (the proportion of cells undergoing mitosis).

-

A reduction in the mitotic index in treated roots compared to the control indicates an inhibition of cell division.

Conclusion

Fentrazamide is a potent herbicide with a well-defined mode of action targeting VLCFA synthesis. The information and protocols presented in this guide offer a comprehensive resource for researchers and professionals involved in the study and development of herbicides and other agrochemicals. A thorough understanding of its chemical and biological properties is essential for its effective and safe use, as well as for the development of new herbicidal compounds.

References

Fentrazamide's Mode of Action in Rice and Weeds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fentrazamide is a selective herbicide belonging to the tetrazolinone class, utilized for the control of problematic weeds in rice cultivation. Its efficacy lies in its ability to inhibit the growth of susceptible weed species while demonstrating a high degree of safety to the rice crop. This technical guide provides a comprehensive overview of the core mechanisms underlying fentrazamide's mode of action, detailing its primary molecular target, the physiological consequences of its activity, and the basis for its selectivity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in herbicide science and the development of novel crop protection agents.

The primary mode of action of fentrazamide is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1] This inhibition leads to a cascade of downstream effects, most notably the disruption of cell division, which ultimately results in the death of susceptible weeds. The selectivity observed in rice is primarily attributed to the crop's enhanced ability to metabolize and detoxify the herbicide.[2]

Core Mechanism: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

Fentrazamide targets and inhibits the activity of VLCFA elongase, a key enzyme complex located in the endoplasmic reticulum responsible for the extension of fatty acid chains beyond 18 carbons.[3] Specifically, fentrazamide acts on the condensing enzyme component of the elongase system, known as VLCFA synthase.[3][4] This enzyme catalyzes the initial and rate-limiting step in the VLCFA elongation cycle: the condensation of malonyl-CoA with an acyl-CoA primer.

By inhibiting VLCFA synthase, fentrazamide effectively blocks the production of fatty acids with 20 or more carbons. These VLCFAs are essential precursors for a variety of vital cellular components in plants, including:

-

Cuticular Waxes: Forming a protective layer on the plant surface to prevent water loss and protect against environmental stresses.

-

Suberin: A key component of cell walls in specific tissues, providing a barrier to water and solute movement.

-

Sphingolipids: Important structural components of cell membranes and participants in signaling pathways.

The disruption of VLCFA synthesis leads to a deficiency in these critical molecules, triggering a series of events that culminate in the inhibition of plant growth and eventual death.

Signaling Pathway: From VLCFA Inhibition to Cell Cycle Arrest

The inhibition of VLCFA synthesis by fentrazamide initiates a signaling cascade that ultimately leads to the cessation of cell division. While the complete pathway is still under investigation, current research points to a crucial link between VLCFA levels and the regulation of cytokinin biosynthesis.

VLCFA synthesis in the epidermal layer of the plant appears to generate a signal that moves to the vasculature, where it suppresses the expression of genes involved in cytokinin production. Cytokinins are a class of plant hormones that play a central role in promoting cell division and proliferation.

When fentrazamide inhibits VLCFA synthesis, the suppressive signal is diminished, leading to an overproduction of cytokinins in the vasculature. This hormonal imbalance disrupts the normal regulation of the cell cycle, leading to an arrest of cell division, particularly in the meristematic regions where active growth occurs.

Quantitative Data on Fentrazamide Efficacy

The herbicidal activity of fentrazamide is dependent on the target weed species, its growth stage, and the application rate. The following tables summarize available quantitative data on the efficacy of fentrazamide against common rice weeds and the differential sensitivity of rice.

| Weed Species | Growth Stage | Fentrazamide Rate (g a.i./ha) | Control (%) | Reference |

| Echinochloa crus-galli | 2-3 leaf | 120 | >95 | |

| Echinochloa crus-galli | 3-4 leaf | 150 | >95 |

Table 1. Efficacy of Fentrazamide on Echinochloa crus-galli (Barnyardgrass).

| Plant | Parameter | Value | Reference |

| Echinochloa crus-galli | Baseline Sensitivity (GR50) | 4.9 g a.i./ha | |

| Rice (various cultivars) | Phytotoxicity | Observed at rates >150 g a.i./ha |

Table 2. Comparative Sensitivity of Echinochloa crus-galli and Rice to Fentrazamide.

Basis of Selectivity in Rice

The selectivity of fentrazamide, allowing for effective weed control without significant harm to the rice crop, is primarily due to differential metabolism. Rice plants possess a more robust and efficient detoxification system compared to susceptible weed species.

The detoxification of fentrazamide in rice is thought to involve two main phases of metabolism:

-

Phase I: Modification. Cytochrome P450 monooxygenases (P450s) are believed to be involved in the initial modification of the fentrazamide molecule, often through hydroxylation or demethylation. This initial step makes the molecule more water-soluble and prepares it for further detoxification.

-

Phase II: Conjugation. The modified fentrazamide molecule is then conjugated with endogenous molecules, such as glucose or glutathione, a reaction catalyzed by glutathione S-transferases (GSTs). This conjugation process further increases the water solubility of the herbicide and renders it non-toxic to the plant. The conjugated herbicide is then sequestered in the vacuole or apoplast, effectively removing it from sites of metabolic activity.

In contrast, susceptible weeds like Echinochloa species are thought to have a lower capacity for this rapid metabolism and detoxification, leading to the accumulation of the active fentrazamide molecule at its target site and subsequent phytotoxicity.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to investigate the mode of action of fentrazamide.

VLCFA Inhibition Assay (based on heterologous expression in yeast)

This protocol is adapted from studies on other VLCFA-inhibiting herbicides and can be applied to fentrazamide.

Objective: To determine the inhibitory effect of fentrazamide on specific VLCFA elongase enzymes.

Methodology:

-

Cloning and Expression:

-

Isolate cDNA of target VLCFA elongase genes (e.g., from Arabidopsis thaliana or the target weed species).

-

Clone the cDNA into a yeast expression vector (e.g., pYES2).

-

Transform the expression vector into a suitable Saccharomyces cerevisiae strain.

-

-

Yeast Culture and Herbicide Treatment:

-

Grow the transformed yeast cells in a selective medium.

-

Induce the expression of the VLCFA elongase gene.

-

Treat the induced yeast cultures with a range of fentrazamide concentrations. Include a solvent control.

-

-

Lipid Extraction and Analysis:

-

Harvest the yeast cells by centrifugation.

-

Extract total lipids from the yeast cells using a suitable solvent system (e.g., chloroform:methanol).

-

Transmethylate the fatty acids to fatty acid methyl esters (FAMEs).

-

Analyze the FAME profile by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the levels of different VLCFAs.

-

-

Data Analysis:

-

Compare the VLCFA profiles of fentrazamide-treated cells to the control cells.

-

Calculate the IC50 value for fentrazamide's inhibition of each specific VLCFA elongase.

-

Mitotic Index Analysis in Root Tips

Objective: To quantify the effect of fentrazamide on cell division in rice and susceptible weeds.

Methodology:

-

Seed Germination and Treatment:

-

Germinate seeds of rice and the target weed species (e.g., Echinochloa crus-galli) in petri dishes on moist filter paper.

-

Once the roots reach a suitable length (e.g., 1-2 cm), transfer the seedlings to solutions containing various concentrations of fentrazamide. Include a control group with no herbicide.

-

-

Root Tip Fixation and Staining:

-

After a defined treatment period (e.g., 24, 48 hours), excise the root tips (1-2 mm).

-

Fix the root tips in a suitable fixative (e.g., Carnoy's solution).

-

Hydrolyze the root tips in 1N HCl.

-

Stain the root tips with a chromosome-specific stain (e.g., acetocarmine or Feulgen stain).

-

-

Microscopic Analysis:

-

Prepare squash slides of the stained root tips.

-

Observe the slides under a light microscope at high magnification (e.g., 400x or 1000x).

-

Count the number of cells in each stage of mitosis (prophase, metaphase, anaphase, telophase) and the number of interphase cells in several microscopic fields.

-

-

Calculation of Mitotic Index:

-

Calculate the mitotic index (MI) using the following formula: MI (%) = (Total number of dividing cells / Total number of cells observed) x 100

-

Analysis of Fentrazamide Metabolism in Rice and Weeds

Objective: To compare the rate and products of fentrazamide metabolism in rice and a susceptible weed.

Methodology:

-

Plant Treatment:

-

Grow rice and weed seedlings to a specific growth stage (e.g., 2-3 leaf stage).

-

Treat the plants with a known concentration of radiolabeled (e.g., ¹⁴C) fentrazamide.

-

-

Sample Collection and Extraction:

-

Harvest plant tissues at different time points after treatment.

-

Extract metabolites from the plant tissues using a suitable solvent system (e.g., acetonitrile/water).

-

-

Metabolite Separation and Identification:

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and a mass spectrometer (LC-MS).

-

Separate the parent fentrazamide from its metabolites based on their retention times.

-

Identify the structure of the metabolites using mass spectrometry.

-

-

Data Analysis:

-

Quantify the amount of parent fentrazamide and each metabolite at different time points in both rice and the weed species.

-

Compare the metabolic profiles to determine the differences in the rate and pathway of fentrazamide detoxification.

-

Secondary Effects: Impact on Protein Synthesis

While the primary mode of action of fentrazamide is the inhibition of VLCFA synthesis, some studies have suggested potential secondary effects on protein synthesis or degradation. However, direct evidence for fentrazamide's inhibition of the protein synthesis machinery in plants is limited. It is more likely that any observed effects on protein levels are a downstream consequence of the primary herbicidal action and the subsequent stress response in the plant, rather than a direct interaction with the protein synthesis apparatus. Further research is needed to fully elucidate any potential secondary modes of action.

Conclusion

Fentrazamide is an effective and selective herbicide for rice, with a well-defined primary mode of action. Its ability to inhibit VLCFA synthesis, leading to a disruption of cell division, provides a potent mechanism for weed control. The selectivity of fentrazamide in rice is a key attribute, stemming from the crop's superior ability to metabolize and detoxify the herbicide. A thorough understanding of these mechanisms is crucial for the sustainable use of fentrazamide in agriculture and for the development of new herbicidal technologies. This guide provides a detailed technical foundation for researchers and professionals working in this field, summarizing the current knowledge and outlining key experimental approaches for further investigation.

References

- 1. Detoxification and catabolism of mesotrione and fomesafen facilitated by a Phase II reaction acetyltransferase in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]

- 4. Restriction of cell proliferation in internal tissues via the synthesis of very-long-chain fatty acids in the epidermis - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Fate of Fentrazamide in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the metabolic fate of the herbicide fentrazamide in plants. Fentrazamide, a tetrazolinone herbicide, is effective in controlling a variety of weeds in rice cultivation. Understanding its absorption, translocation, metabolism, and the ultimate fate of its residues in plants is critical for assessing its efficacy, selectivity, and environmental safety. This document synthesizes available research on fentrazamide's behavior in plant systems, including detailed experimental protocols for its study and a summary of known metabolic pathways. While specific quantitative data on the distribution of fentrazamide and its metabolites in various plant tissues remains limited in publicly accessible literature, this guide provides a framework based on established principles of herbicide metabolism in plants and data from soil metabolism studies.

Introduction

Fentrazamide, chemically known as 4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-4,5-dihydro-5-oxo-1H-tetrazole-1-carboxamide, is a selective herbicide used for the control of annual sedges, barnyard grass, and broadleaved weeds in rice paddies.[1][2] Its mode of action and metabolic degradation in target and non-target plants are key determinants of its herbicidal activity and crop safety. The differential metabolism between crops and weeds is a significant factor in achieving selectivity.[3][4] In rice, herbicides are typically detoxified through oxidative reactions, hydrolysis, and subsequent conjugation with glucose or glutathione.[3] This guide details the known and hypothesized metabolic pathways of fentrazamide in plants, alongside methodologies for their investigation.

Absorption and Translocation

The uptake and movement of fentrazamide within a plant are crucial for its herbicidal efficacy. While specific studies on fentrazamide's absorption and translocation in various plant species are not extensively detailed in the available literature, general principles of herbicide uptake from soil and water apply. Root uptake is a primary route of absorption for soil-applied herbicides like fentrazamide. Following absorption, the compound is expected to be translocated via the xylem to the shoots and leaves, which are the primary sites of photosynthesis and other metabolic activities. A key study on this topic, though not fully accessible, investigated the absorption, translocation, and metabolism of fentrazamide in rice and early watergrass (Echinochloa oryzicola), suggesting that differences in these processes contribute to its selective herbicidal action.

Metabolic Pathways in Plants

The metabolic degradation of fentrazamide in plants, while not fully elucidated in available literature, is hypothesized to proceed through several key steps, drawing parallels from soil metabolism studies and general plant xenobiotic detoxification pathways. The primary metabolic transformations likely involve hydrolysis and cleavage of the fentrazamide molecule.

Based on identified soil metabolites, two key degradation products are chlorophenyltetrazoline and cyclohexyl ethylamine. This suggests a hydrolytic cleavage of the carboxamide bond and subsequent breakdown of the tetrazolinone ring structure. In plants, it is plausible that these initial breakdown products undergo further metabolic reactions.

Phase I Metabolism: Transformation

-

Hydrolysis: The initial and primary step is likely the hydrolysis of the carboxamide bond linking the tetrazolinone ring to the cyclohexyl-ethyl-amine moiety. This would release the tetrazolinone and the amine components.

-

Hydroxylation: The cyclohexyl or ethyl groups may undergo hydroxylation, a common reaction catalyzed by cytochrome P450 monooxygenases in plants, to increase water solubility and prepare the molecule for conjugation.

Phase II Metabolism: Conjugation

-

Glucose Conjugation: The hydroxylated metabolites formed in Phase I can be conjugated with glucose, a common detoxification pathway in plants that renders the metabolites more water-soluble and facilitates their sequestration in vacuoles.

-

Glutathione Conjugation: While less directly inferred from the available data, conjugation with glutathione is another major pathway for herbicide detoxification in rice.

The proposed metabolic pathway for fentrazamide in plants is depicted in the following diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. Degradation of fentrazamide herbicide in soil under aerobic condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Combination of high specific activity carbon-14 labeling and high resolution mass spectrometry to study pesticide metabolism in crops: Metabolism of cycloxaprid in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

Fentrazamide: A Comprehensive Technical Overview of Chemical Identifiers

For researchers, scientists, and professionals engaged in drug development and agrochemical studies, precise identification of chemical compounds is paramount. This technical guide provides a consolidated overview of the key chemical identifiers for Fentrazamide, a tetrazolinone herbicide. The information is presented to facilitate straightforward access and comparison for research and documentation purposes.

Chemical Identity of Fentrazamide

Fentrazamide is recognized for its herbicidal properties, particularly in rice cultivation.[1][2] Accurate identification of this compound is crucial for experimental replication, regulatory compliance, and scientific communication. The following table summarizes the essential chemical identifiers for Fentrazamide.

| Identifier Type | Data |

| CAS Number | 158237-07-1[3][4][5] |

| IUPAC Name | 4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-oxotetrazole-1-carboxamide |

| Chemical Formula | C16H20ClN5O2 |

| Molecular Weight | 349.82 g/mol |

| PubChem CID | 3081363 |

| SMILES String | CCN(C1CCCCC1)C(=O)N2C(=O)N(N=N2)C3=CC=CC=C3Cl |

| InChI | InChI=1S/C16H20ClN5O2/c1-2-20(12-8-4-3-5-9-12)15(23)22-16(24)21(18-19-22)14-11-7-6-10-13(14)17/h6-7,10-12H,2-5,8-9H2,1H3 |

| InChIKey | LLQPHQFNMLZJMP-UHFFFAOYSA-N |

| EC Number | 605-140-1 |

| Synonyms | 4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-4,5-dihydro-5-oxo-1H-tetrazole-1-carboxamide, 1-(2-Chlorophenyl)-4-(N-cyclohexyl-N-ethylcarbamoyl)-5(4H)-tetrazolinone |

References

Molecular formula and weight of Fentrazamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fentrazamide is a tetrazolinone-class herbicide recognized for its efficacy in controlling a range of annual grass and broadleaf weeds, particularly in rice cultivation. Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant growth and development. This document provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and analytical methodologies related to Fentrazamide.

Molecular and Chemical Properties

Fentrazamide is chemically known as 4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-oxotetrazole-1-carboxamide. Its fundamental molecular and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₆H₂₀ClN₅O₂[1][2][3] |

| Molecular Weight | 349.82 g/mol [2][3] |

| CAS Registry Number | 158237-07-1 |

| Appearance | Colorless crystalline solid |

| Melting Point | 79 °C |

| Solubility in Water | 2.3 mg/L (at 20 °C) |

| Log P (Octanol/Water) | 3.60 |

Synthesis of Fentrazamide

The synthesis of Fentrazamide can be achieved through a two-step process, as outlined below.

Experimental Protocol: Synthesis of Fentrazamide

Step 1: Synthesis of 1-(2-chlorophenyl)-5(4H)-tetrazolinone

-

In a suitable reaction vessel, dissolve 2-chlorophenyl isocyanate and a catalytic amount of aluminum trichloride in dimethylformamide.

-

To this solution, add sodium azide.

-

Allow the reaction to proceed, monitoring for the formation of 1-(2-chlorophenyl)-5(4H)-tetrazolinone. High yields of the product are expected under these conditions.

Step 2: Synthesis of Fentrazamide

-

Combine the 1-(2-chlorophenyl)-5(4H)-tetrazolinone produced in Step 1 with N-cyclohexyl-N-ethylcarbamoyl chloride in toluene.

-

Add potassium carbonate and a catalytic amount of 1-dimethylaminopyridine (DMAP) to the mixture.

-

The reaction should be carried out with agitation, and the formation of Fentrazamide can be monitored by an appropriate analytical technique (e.g., TLC, HPLC).

-

Upon completion, the Fentrazamide product can be isolated and purified using standard laboratory procedures.

Mechanism of Action

Herbicidal Activity: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary herbicidal mode of action of Fentrazamide is the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are fatty acids with more than 18 carbon atoms that are essential components of various lipids, including waxes, suberin, and sphingolipids, which play crucial roles in plant development, such as cell elongation and division.

The inhibition of VLCFA synthesis by Fentrazamide disrupts the formation of these critical cellular components, leading to the observed herbicidal effects of stunted growth and necrosis in susceptible weeds.

Toxicological Profile: Interference with Glycolysis

In vitro studies on rat neurons and erythrocytes have indicated that Fentrazamide can interfere with glucose utilization, likely through the inhibition of glycolysis. This interference leads to a reduction in glucose consumption and a subsequent decrease in ATP levels. Neurons and erythrocytes are particularly vulnerable to disruptions in glycolysis due to their high energy demands and reliance on glucose as a primary energy source.

Experimental Protocol: Assessment of Glycolysis Inhibition in vitro

-

Cell Culture: Culture rat cortical neurons or erythrocytes in appropriate media.

-

Treatment: Expose the cultured cells to varying concentrations of Fentrazamide for a defined period (e.g., 24 hours to 7 days).

-

Glucose Consumption Assay: Measure the concentration of glucose in the culture medium before and after the treatment period to determine the rate of glucose consumption.

-

ATP Level Measurement: Lyse the cells and use a commercially available ATP assay kit to quantify the intracellular ATP concentration.

-

Data Analysis: Compare the glucose consumption rates and ATP levels of Fentrazamide-treated cells to those of untreated control cells to assess the extent of glycolysis inhibition.

Analytical Methodology for Residue Analysis

The detection and quantification of Fentrazamide residues in environmental samples such as soil and water are crucial for monitoring its environmental fate. A common analytical approach involves extraction followed by high-performance liquid chromatography (HPLC).

Experimental Protocol: Fentrazamide Residue Analysis in Soil

-

Extraction: Extract a known weight of the soil sample with a mixture of 0.1 N HCl and acetone (1:1 v/v).

-

Partition and Cleanup: Partition the extract to separate the analyte from interfering matrix components. Further cleanup may be necessary depending on the sample matrix.

-

HPLC Analysis:

-

Column: ODS-II column (or equivalent C18 column).

-

Mobile Phase: Acetonitrile and water (70:30 v/v).

-

Detection: UV detector at a wavelength of 214 nm.

-

-

Quantification: Prepare a calibration curve using Fentrazamide standards of known concentrations. Quantify the Fentrazamide in the sample by comparing its peak area to the calibration curve.

Toxicological and Environmental Fate Data

A summary of key toxicological and environmental fate data for Fentrazamide is presented below.

| Parameter | Organism/Matrix | Value |

| Oral LD50 | Rat | >5000 mg/kg |

| Dermal LD50 | Rat | >5000 mg/kg |

| Half-life (Soil) | Aerobic conditions | 9.02 days |

| Half-life (Water) | Flooded (anaerobic) conditions | 3.66 days |

Conclusion

Fentrazamide is an effective herbicide with a well-defined primary mode of action involving the inhibition of VLCFA synthesis in plants. In vitro toxicological studies suggest a potential for interference with glycolysis in mammalian cells, although the in vivo relevance of this finding requires further investigation. The synthesis of Fentrazamide is achievable through established chemical routes, and analytical methods are available for monitoring its environmental residues. This technical guide provides a foundational understanding of Fentrazamide for researchers and professionals in the fields of agricultural science and drug development.

References

Fentrazamide's Herbicidal Activity: A Technical Review of its Mode of Action and Efficacy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fentrazamide is a selective, post-emergence herbicide belonging to the tetrazolinone chemical class. It is primarily utilized in rice cultivation to manage a spectrum of challenging weeds, including barnyardgrass (Echinochloa crus-galli), annual sedges, and various broadleaved weeds.[1][2][3] Its efficacy stems from a specific mode of action that disrupts a fundamental biochemical process in susceptible plants, leading to growth inhibition and eventual death. This technical guide provides a comprehensive review of the herbicidal activity of Fentrazamide, with a focus on its molecular mechanism, efficacy data, and the experimental protocols used for its evaluation.

Core Mechanism: Inhibition of Very-Long-Chain Fatty Acid Synthesis

The primary mode of action of Fentrazamide is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][4] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential components of various cellular structures, including cuticular waxes, suberin, and sphingolipids. The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the VLCFA elongase (VLCFAE). Fentrazamide specifically targets and inhibits the condensing enzyme component of this complex, which is responsible for the initial and rate-limiting step of fatty acid chain elongation.

The inhibition of VLCFA synthesis has profound consequences for plant growth and development. The disruption of cuticular wax formation leads to increased water loss and susceptibility to environmental stresses. More critically, the interference with sphingolipid biosynthesis triggers a downstream signaling cascade that culminates in programmed cell death (PCD).

Signaling Pathway: From VLCFA Inhibition to Programmed Cell Death

The inhibition of VLCFA synthesis by Fentrazamide leads to an accumulation of ceramide, a key intermediate in sphingolipid metabolism. Ceramides are bioactive molecules that act as second messengers in various signaling pathways, including those that regulate PCD. In plants, the accumulation of ceramides is a potent trigger for apoptosis-like cell death.

The signaling cascade initiated by ceramide accumulation involves several key components. The enzyme ceramide kinase (ACD5) plays a crucial role in modulating this pathway by phosphorylating ceramides, which can dampen the pro-death signal. An increase in intracellular calcium (Ca2+) levels and the activation of caspase-like proteases are also critical downstream events in ceramide-induced PCD. This signaling pathway provides a molecular explanation for the lethal effects of Fentrazamide on susceptible weeds.

Data Presentation: Herbicidal Efficacy of Fentrazamide

Table 1: Efficacy of Fentrazamide on Key Rice Weeds

| Weed Species | Common Name | Efficacy Level | Application Rate (g a.i./ha) | Growth Stage at Application | Reference |

| Echinochloa crus-galli | Barnyardgrass | High | 250 | Up to 3-leaf stage | |

| Echinochloa spp. | Barnyardgrass | >90% control | 300 (in mixture) | 2-leaf stage | |

| Sulfonylurea-resistant Monochoria vaginalis | Pickerelweed | >90% control | 300 (in mixture) | 2-leaf stage | |

| Bidens tripartita | Three-lobe Beggarticks | <95% control | 300 (in mixture) | - |

Table 2: Reported Application Rates of Fentrazamide for Effective Weed Control in Rice

| Application Rate (g a.i./ha) | Weed Spectrum Controlled | Reference |

| 105–120 | Echinochloa crus-galli and other annual weeds | |

| 300 (in mixture with imazosulfuron) | Echinochloa spp., sulfonylurea-resistant Monochoria vaginalis |

Experimental Protocols: Whole-Plant Dose-Response Bioassay

To determine the herbicidal activity of Fentrazamide and calculate metrics such as GR50 or EC50, a whole-plant dose-response bioassay is a standard and reliable method. The following protocol outlines the key steps for conducting such an assay.

Objective: To quantify the dose-dependent effect of Fentrazamide on the growth of a target weed species.

Materials:

-

Fentrazamide analytical standard

-

Target weed seeds (e.g., Echinochloa crus-galli)

-

Susceptible control weed seeds

-

Pots (e.g., 10 cm diameter)

-

Potting medium (soil, sand, and peat mixture)

-

Greenhouse or controlled environment chamber with controlled temperature, humidity, and photoperiod

-

Herbicide sprayer with a calibrated nozzle

-

Analytical balance

-

Drying oven

-

Statistical software for dose-response analysis

Methodology:

-

Plant Preparation:

-

Fill pots with the potting medium and moisten it.

-

Sow a predetermined number of seeds (e.g., 5-10) of the target weed species and the susceptible control in separate pots.

-

Place the pots in a greenhouse or growth chamber under optimal conditions for germination and growth (e.g., 25/20°C day/night temperature, 14-hour photoperiod).

-

After emergence, thin the seedlings to a uniform number per pot (e.g., 3-5 plants).

-

-

Herbicide Application:

-

Prepare a stock solution of Fentrazamide in an appropriate solvent.

-

From the stock solution, prepare a series of dilutions to create a range of herbicide doses. A typical dose range might include a non-treated control and 6-8 concentrations that are expected to cause between 10% and 90% growth inhibition.

-

Apply the different herbicide doses to the plants at a specific growth stage (e.g., 2-3 leaf stage) using a calibrated herbicide sprayer to ensure uniform coverage.

-

-

Data Collection:

-

After a specified period (e.g., 14-21 days after treatment), visually assess the plants for injury symptoms such as stunting, chlorosis, and necrosis.

-

Harvest the above-ground biomass of all plants in each pot.

-

Dry the harvested biomass in a drying oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.

-

Record the dry weight for each pot.

-

-

Data Analysis:

-

Calculate the percent growth reduction for each herbicide dose relative to the non-treated control.

-

Use a non-linear regression model (e.g., a four-parameter log-logistic model) to fit a dose-response curve to the data.

-

From the fitted curve, determine the GR50 or EC50 value, which represents the herbicide dose required to cause a 50% reduction in plant growth.

-

Conclusion

Fentrazamide is an effective herbicide for the control of key weeds in rice, with a well-defined mode of action centered on the inhibition of very-long-chain fatty acid synthesis. This inhibition disrupts essential cellular processes and triggers a programmed cell death signaling pathway mediated by ceramides. While detailed quantitative data on its dose-response across a wide array of weed species is limited in publicly available literature, existing studies confirm its high efficacy at recommended application rates. The standardized whole-plant bioassay protocol provides a robust framework for further quantitative evaluation of Fentrazamide's herbicidal activity and for investigating potential cases of weed resistance. A deeper understanding of its molecular interactions and the downstream signaling pathways it affects will continue to be a valuable area of research for the development of sustainable weed management strategies.

References

Fentrazamide: A Technical Guide to its Weed Control Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fentrazamide is a selective, post-emergence herbicide belonging to the tetrazolinone class of chemistry. It is primarily utilized in rice cultivation to manage a broad spectrum of annual grasses, sedges, and broadleaf weeds. Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for cell division and plant growth. This technical guide provides an in-depth overview of the weed species controlled by fentrazamide, supported by quantitative data, detailed experimental protocols, and a visual representation of its mechanism of action.

Spectrum of Weeds Controlled

Fentrazamide demonstrates high efficacy against several economically important weeds in rice production. The following tables summarize the weed control spectrum based on available research data.

Grass Weeds

| Weed Species | Common Name | Efficacy | Application Rate (g a.i./ha) | Growth Stage at Application |

| Echinochloa crus-galli | Barnyardgrass | >89.6%[1] | 100-150[1] | 1.5-2.5 leaf stage[1] |

| Leptochloa chinensis | Chinese sprangletop | Effective[1][2] | 100-150 | Not specified |

| Ischaemum rugosum | Wrinkled grass | Eradicated | Not specified | Not specified |

Sedge Weeds

| Weed Species | Common Name | Efficacy | Application Rate (g a.i./ha) | Growth Stage at Application |

| Cyperus iria | Rice flatsedge | Eradicated | Not specified | Not specified |

| Fimbristylis miliacea | Globe fringerush | Eradicated | Not specified | Not specified |

| Cyperus difformis | Smallflower umbrella sedge | Controlled | 100-150 | Not specified |

Broadleaf Weeds

| Weed Species | Common Name | Efficacy | Application Rate (g a.i./ha) | Growth Stage at Application |

| Ludwigia octovalvis | Long-fruited primrose-willow | Eradicated | Not specified | Not specified |

| Lindernia procumbens | Procumbent false pimpernel | Controlled | 100-150 | Not specified |

| Monochoria vaginalis | Heartshape false pickerelweed | Controlled | 100-150 | Not specified |

Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

Fentrazamide's herbicidal activity stems from its ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are essential components of various lipids, including cuticular waxes and suberin, which play crucial roles in plant development, such as preventing water loss and protecting against pathogens. The inhibition of VLCFA synthesis disrupts cell division and elongation, ultimately leading to weed death.

The following diagram illustrates the logical relationship of fentrazamide's mode of action.

Experimental Protocols

To evaluate the efficacy of fentrazamide, a standardized experimental protocol is essential. The following is a representative methodology synthesized from common practices in herbicide efficacy trials.

Objective

To determine the dose-response of fentrazamide on key weed species in a controlled field or greenhouse environment.

Experimental Design

-

Design: Randomized Complete Block Design (RCBD).

-

Replications: 4.

-

Treatments:

-

Untreated control (weedy check).

-

Weed-free control (hand-weeded).

-

Fentrazamide at various application rates (e.g., 50, 100, 150, 200 g a.i./ha).

-

Standard commercial herbicide for comparison.

-

-

Plot Size: To be determined based on trial location (e.g., 2m x 5m for field trials).

Materials and Methods

-

Site Preparation: Prepare a uniform seedbed suitable for the crop and weed species being tested.

-

Sowing: Sow the crop (e.g., rice) and overseed with a known density of the target weed species seeds to ensure uniform infestation.

-

Herbicide Application:

-

Apply fentrazamide at the specified growth stage of the target weeds (e.g., 1.5-2.5 leaf stage).

-

Use a calibrated research plot sprayer with appropriate nozzles to ensure uniform coverage.

-

Record environmental conditions at the time of application (temperature, humidity, wind speed).

-

-

Data Collection:

-

Weed Control Efficacy: Visually assess weed control at 7, 14, 28, and 42 days after treatment (DAT) using a 0-100% scale (0 = no control, 100 = complete control).

-

Weed Density and Biomass: At a specified time point (e.g., 28 DAT), count the number of weeds in a randomly placed quadrat (e.g., 0.25 m²) within each plot. Harvest the above-ground weed biomass from the quadrat, dry it in an oven at 70°C for 72 hours, and record the dry weight.

-

Crop Phytotoxicity: Visually assess crop injury at 7 and 14 DAT on a 0-10 scale (0 = no injury, 10 = crop death).

-

Crop Yield: At crop maturity, harvest the grain from a designated area within each plot and determine the yield, adjusting for moisture content.

-

Statistical Analysis

Analyze the collected data using Analysis of Variance (ANOVA). If the ANOVA indicates significant treatment effects, perform a mean separation test (e.g., Tukey's HSD) to compare treatment means. For dose-response studies, calculate the GR₅₀ (the herbicide rate required to reduce weed growth by 50%) using regression analysis.

The following diagram outlines the general workflow for a fentrazamide efficacy trial.

References

Toxicological Profile of Fentrazamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fentrazamide is a tetrazolinone herbicide primarily used for the control of annual sedges and broadleaf weeds in rice cultivation.[1] Its mode of action in plants is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for cell division. While effective as a herbicide, a thorough understanding of its toxicological profile in non-target organisms, particularly mammals, is essential for risk assessment and ensuring human and environmental safety. This technical guide provides a comprehensive overview of the available toxicological data on Fentrazamide, including its acute, repeated-dose, genetic, reproductive, and developmental toxicity, as well as its ecotoxicological effects and known mechanisms of action.

Acute Toxicity

Fentrazamide exhibits low acute toxicity in mammals via oral, dermal, and inhalation routes of exposure.

Table 1: Acute Toxicity of Fentrazamide in Rats

| Study Type | Species | Route | Value | Classification |

| Oral LD₅₀ | Rat | Oral | > 5000 mg/kg bw | Low Toxicity |

| Dermal LD₅₀ | Rat | Dermal | > 5000 mg/kg bw | Low Toxicity |

| Inhalation LC₅₀ | Rat | Inhalation | > 5.0 mg/L (4-hour exposure) | Low Toxicity |

Experimental Protocols:

-

Acute Oral Toxicity (following OECD Guideline 401): The study is typically conducted on adult rats (e.g., Wistar or Sprague-Dawley strains). After a period of acclimatization and fasting, a single dose of Fentrazamide, suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage. A control group receives the vehicle alone. Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. A post-mortem examination is performed on all animals. The LD₅₀ is calculated as the statistically derived single dose that is expected to cause death in 50% of the animals.

-

Acute Dermal Toxicity (following OECD Guideline 402): The test substance is applied to a shaved area of the skin (at least 10% of the body surface area) of adult rats or rabbits. The application site is covered with a porous gauze dressing and a non-irritating tape. After a 24-hour exposure period, the dressing is removed, and the skin is cleansed. Animals are observed for 14 days for signs of toxicity and mortality. The dermal LD₅₀ is then determined.

-

Acute Inhalation Toxicity (following OECD Guideline 403): Rats are exposed to an aerosol or vapor of Fentrazamide in a whole-body or nose-only inhalation chamber for a defined period, typically 4 hours. Multiple concentration groups and a control group (exposed to air only) are used. Animals are observed for clinical signs of toxicity and mortality during and after exposure for at least 14 days. The LC₅₀ is the concentration of the substance in the air that is estimated to be lethal to 50% of the test animals during the exposure period.

Repeated-Dose Toxicity

Information on the subchronic and chronic toxicity of Fentrazamide is limited. However, a one-year chronic toxicity study in dogs has established a No-Observed-Adverse-Effect Level (NOAEL).

Table 2: Repeated-Dose Toxicity of Fentrazamide

| Study Type | Species | Duration | NOAEL | Key Findings |

| Chronic Toxicity | Dog | 1 year | 0.52 mg/kg bw/day | Increased Alkaline Phosphatase (ALP) in females at higher doses. |

Experimental Protocols:

-

90-Day Oral Toxicity Study (Rodent - following OECD Guideline 408): The test substance is administered daily to groups of rodents (usually rats) in graduated doses in their diet or by gavage for 90 days. A control group receives the vehicle only. Daily clinical observations are made. Body weight and food consumption are recorded weekly. Hematological and clinical biochemistry parameters are measured at termination. A full necropsy is performed, and organs are weighed and examined histopathologically. The NOAEL is the highest dose at which no adverse effects are observed.

-

One-Year Oral Toxicity Study (Non-Rodent - following OECD Guideline 409): This study is typically conducted in dogs (e.g., Beagle). The design is similar to the 90-day rodent study, with daily administration of the test substance in the diet or in capsules for one year. In addition to the parameters measured in the 90-day study, periodic ophthalmoscopic examinations are often included. The NOAEL is determined based on the absence of treatment-related adverse effects.

Genetic Toxicology

Experimental Protocols:

-

Bacterial Reverse Mutation Test (Ames Test - following OECD Guideline 471): This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The bacteria are exposed to the test substance, with and without a metabolic activation system (S9 mix from rat liver), on a minimal agar medium. If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow and form colonies. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

-

In Vitro Mammalian Chromosomal Aberration Test (following OECD Guideline 473): Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human lymphocytes) are exposed to the test substance, with and without metabolic activation. After a suitable treatment and recovery period, the cells are harvested, and metaphase chromosomes are examined for structural aberrations (e.g., breaks, gaps, exchanges). A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a clastogenic potential.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (following OECD Guideline 474): This assay assesses chromosomal damage in vivo. Rodents (usually mice or rats) are treated with the test substance, typically by oral gavage or intraperitoneal injection. At appropriate time intervals after treatment, bone marrow or peripheral blood is collected. Immature erythrocytes (polychromatic erythrocytes) are examined for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division. A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates that the substance is genotoxic in vivo.

Carcinogenicity

Long-term carcinogenicity studies for Fentrazamide have not been identified in the reviewed literature.

Experimental Protocols:

-

Carcinogenicity Study (following OECD Guideline 451): These long-term studies are typically conducted in two rodent species (e.g., rats and mice). The test substance is administered in the diet or by gavage for the majority of the animals' lifespan (e.g., 18-24 months for mice, 24-30 months for rats). Animals are observed for clinical signs and the development of tumors. A complete histopathological examination of all organs and tissues is performed at the end of the study. The incidence of tumors in the treated groups is compared to that in the control group to assess the carcinogenic potential of the substance.

Reproductive and Developmental Toxicity

A two-generation reproductive toxicity study in rats has been conducted for Fentrazamide, establishing a NOAEL for reproductive and developmental effects.

Table 3: Reproductive and Developmental Toxicity of Fentrazamide

| Study Type | Species | NOAEL (Offspring) | Key Findings |

| Two-Generation Reproductive Toxicity | Rat | 15 mg/kg bw/day | At higher doses, offspring exhibited synechia (adhesion of parts of the body), haemorrhage, iritis, and cataracts. |

Experimental Protocols:

-

Two-Generation Reproduction Toxicity Study (following OECD Guideline 416): This study evaluates the effects of the test substance on reproductive performance and the development of offspring over two generations. Male and female rats (F0 generation) are administered the test substance for a period before mating, during mating, and for females, throughout gestation and lactation. The F1 offspring are then selected to become the parents of the F2 generation and are similarly exposed to the test substance. Observations include effects on mating, fertility, pregnancy, maternal behavior, and the growth and development of the offspring. The NOAEL for parental, reproductive, and developmental toxicity is determined.

-

Developmental Toxicity Study (following OECD Guideline 414): Pregnant females (usually rats or rabbits) are administered the test substance daily during the period of organogenesis. Prior to term, the dams are euthanized, and the fetuses are examined for external, visceral, and skeletal abnormalities. Maternal toxicity is also assessed. This study is designed to detect adverse effects on the developing embryo and fetus, including teratogenicity.

Ecotoxicity

Fentrazamide is classified as very toxic to aquatic life.[2] It is moderately toxic to birds and earthworms, but shows low toxicity to honeybees.[1]

Table 4: Ecotoxicity of Fentrazamide

| Organism | Test Type | Endpoint | Value | Classification |

| Fish (e.g., Rainbow Trout - Oncorhynchus mykiss) | Acute | 96-hour LC₅₀ | - | Moderately Toxic |

| Aquatic Invertebrate (Daphnia magna) | Acute | 48-hour EC₅₀ | - | Moderately Toxic |

| Algae (e.g., Pseudokirchneriella subcapitata) | Growth Inhibition | 72-hour EC₅₀ | - | Very Toxic |

| Earthworm (Eisenia fetida) | Acute | 14-day LC₅₀ | - | Moderately Toxic |

| Honeybee (Apis mellifera) | Acute Contact/Oral | 48-hour LD₅₀ | - | Not Toxic |

Experimental Protocols:

-

Fish, Acute Toxicity Test (following OECD Guideline 203): Fish are exposed to the test substance in a static or semi-static system for 96 hours. Mortality and other signs of toxicity are observed. The LC₅₀ is the concentration that is lethal to 50% of the test fish.

-

Daphnia sp., Acute Immobilisation Test (following OECD Guideline 202): Daphnids are exposed to the test substance for 48 hours. The endpoint is immobilization (i.e., the inability to swim). The EC₅₀ is the concentration that causes immobilization in 50% of the daphnids.

-

Alga, Growth Inhibition Test (following OECD Guideline 201): A culture of algae is exposed to various concentrations of the test substance over a period of 72 hours. The inhibition of growth is measured by cell counts or another biomass surrogate. The EC₅₀ is the concentration that causes a 50% reduction in growth.

-

Earthworm, Acute Toxicity Test (following OECD Guideline 207): Earthworms are exposed to the test substance mixed into an artificial soil for 14 days. Mortality is assessed, and the LC₅₀ is calculated.

-

Honeybee, Acute Toxicity (Oral and Contact) Test (following OECD Guidelines 213 and 214): For oral toxicity, bees are fed a sugar solution containing the test substance. For contact toxicity, the substance is applied directly to the thorax of the bees. Mortality is recorded over 48 hours to determine the LD₅₀.

Mechanism of Action and Toxicological Pathways

The primary mode of action of Fentrazamide as a herbicide is the inhibition of very-long-chain fatty acid (VLCFA) elongases. In mammals, a study has indicated that Fentrazamide may exert its toxicity by inhibiting glucose utilization, particularly in cells with high energy demands and a primary reliance on glucose, such as neurons and erythrocytes.

A 2-year study in rats treated with Fentrazamide showed an increased incidence of axonal degeneration in the sciatic nerve and effects on red blood cells. In vitro studies with rat cortical neurons and erythrocytes demonstrated that Fentrazamide exposure led to decreased glucose consumption, reduced ATP levels, and a lowered mitochondrial membrane potential. In erythrocytes, this was followed by a significant reduction in energy supply and, eventually, hemolysis. These effects could be prevented by the addition of pyruvate, suggesting an interference with the glycolytic pathway.

Caption: Proposed toxicological pathway of Fentrazamide in mammalian cells.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed ADME studies for Fentrazamide in mammals are not extensively available in the public literature. As a pesticide, its environmental fate has been studied, indicating it is very persistent in water systems but less so in soil. Information regarding its absorption after oral or dermal exposure, its distribution to various tissues, its metabolic pathways in mammals, and its routes and rate of excretion are crucial for a complete toxicological assessment and are areas where further research is needed.

Conclusion

Fentrazamide demonstrates low acute toxicity in mammals. The available data from a chronic study in dogs and a two-generation study in rats have established NOAELs for repeated-dose and reproductive/developmental toxicity, respectively. However, significant data gaps remain, particularly concerning its genotoxic and carcinogenic potential, as well as its comprehensive ADME profile in mammals. The identified mechanism of toxicity, involving the inhibition of glucose utilization, provides a basis for understanding its effects on high-energy-demand cells like neurons and erythrocytes. Further research is warranted to fill the existing data gaps to allow for a more complete and robust risk assessment for human health.

References

A Technical Guide to the Solubility of Fentrazamide in Water and Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of fentrazamide, a tetrazolinone herbicide. The intended audience for this document includes researchers, scientists, and professionals in drug development and agrochemical formulation. This guide compiles quantitative solubility data, details established experimental protocols for solubility determination, and offers a visual representation of the experimental workflow.

Fentrazamide Overview

Fentrazamide (IUPAC name: 4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-oxo-4,5-dihydro-1H-tetrazole-1-carboxamide) is a selective, post-emergence herbicide primarily used for controlling a variety of annual weeds in rice cultivation.[1][2] Its efficacy and formulation depend significantly on its solubility in different solvent systems. Understanding its solubility profile is critical for developing stable formulations, assessing its environmental fate, and conducting toxicological studies.

Quantitative Solubility Data

Fentrazamide exhibits very low solubility in aqueous solutions and varying degrees of solubility in organic solvents.[1] The quantitative data from available literature are summarized below.

Table 1: Solubility of Fentrazamide in Various Solvents at 20°C

| Solvent | Temperature (°C) | pH | Solubility | Unit | Source |

| Pure Water | 20 | Not Specified | 2.5 | g/L | [3] |

| Water | 20 | 7 | 2.3 | mg/L | [1] |

| Tap Water | 20 | 4, 7, 9 | 2.3 | mg/L | |

| n-Heptane | 20 | Not Applicable | 20 | g/L | |

| 2-Propanol | 20 | Not Applicable | 32 | g/L | |

| Acetone | 20 | Not Applicable | >250 | g/L | |

| Xylene | 20 | Not Applicable | >250 | g/L | |

| Acetonitrile | Not Specified | Not Applicable | Soluble | - |

Note: The solubility in acetonitrile is confirmed by its use as a solvent for commercially available fentrazamide standards, though a specific quantitative value at saturation is not provided in the search results.

Experimental Protocol for Solubility Determination

While the specific protocols used to generate the data in Table 1 are not detailed in the cited sources, a standard and reliable methodology for determining the thermodynamic equilibrium solubility of sparingly soluble compounds like fentrazamide is the shake-flask method . This method is widely accepted for its accuracy and reliability.

Objective: To determine the saturation concentration of fentrazamide in a specific solvent at a controlled temperature.

Materials and Equipment:

-

Fentrazamide (analytical grade)

-

Selected solvents (e.g., deionized water, methanol, acetone)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: An excess amount of solid fentrazamide is added to a glass vial containing a known volume of the chosen solvent. The amount should be sufficient to ensure that a saturated solution is formed in equilibrium with the undissolved solid.

-

Equilibration: The vials are sealed and placed in an orbital shaker set to a constant temperature (e.g., 20°C). The mixture is agitated for a predetermined period, typically 24 to 72 hours, to ensure that equilibrium is reached. Preliminary tests can be run to determine the minimum time required to achieve equilibrium.

-

Phase Separation: After equilibration, the suspension is removed from the shaker. The undissolved fentrazamide is separated from the saturated solution. This is typically achieved by centrifugation at a high speed, followed by careful collection of the supernatant. To ensure complete removal of solid particles, the supernatant is then filtered through a chemically inert syringe filter (e.g., 0.22 µm).

-

Quantification: The clear, saturated filtrate is appropriately diluted with a suitable solvent. The concentration of fentrazamide in the diluted sample is then determined using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of fentrazamide standards is used to quantify the result.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor, and is typically expressed in units of milligrams per liter (mg/L) or grams per liter (g/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the shake-flask method for determining fentrazamide solubility.

References

An In-depth Technical Guide to the Isomerism and Stereochemistry of Fentrazamide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fentrazamide

Fentrazamide is a selective post-emergence herbicide used primarily in rice cultivation to control a variety of weeds, including barnyard grass, annual sedges, and broadleaved weeds.[1] Its chemical name is 4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-4,5-dihydro-5-oxo-1H-tetrazole-1-carboxamide.[1][2] The efficacy and safety of a pesticide are intrinsically linked to its chemical structure. Stereochemistry, the three-dimensional arrangement of atoms and molecules, can significantly influence the biological activity of pesticides.[3] Therefore, a detailed examination of Fentrazamide's potential for isomerism is crucial.

Analysis of Fentrazamide's Molecular Structure for Chirality

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a chiral center, which is typically a carbon atom bonded to four different substituent groups.[4] To determine if Fentrazamide possesses stereoisomers, a systematic analysis of its structure for chiral centers is necessary.

The chemical structure of Fentrazamide is presented below:

Caption: Chemical structure of Fentrazamide.